[4-(2-Cbz-aminoEthyl)phenyl]aceticacid

Lipophilicity ADME CNS Drug Design

[4-(2-Cbz-aminoethyl)phenyl]acetic acid (CAS 885278-15-9, C18H19NO4, molecular weight 313.35 g/mol) is a Cbz-protected phenylacetic acid derivative bearing a 4-(2-aminoethyl) substituent. Its computed properties include LogP 3.17, polar surface area (PSA) 75.63 Ų, a boiling point of 536.6 °C at 760 mmHg, and a density of 1.225 g/cm³.

Molecular Formula C18H19NO4
Molecular Weight 313.3 g/mol
Cat. No. B13923431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(2-Cbz-aminoEthyl)phenyl]aceticacid
Molecular FormulaC18H19NO4
Molecular Weight313.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)C(CC2=CC=C(C=C2)CC(=O)O)N
InChIInChI=1S/C18H19NO4/c19-16(18(22)23-12-15-4-2-1-3-5-15)10-13-6-8-14(9-7-13)11-17(20)21/h1-9,16H,10-12,19H2,(H,20,21)
InChIKeyWHIFKDHRRQLKIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[4-(2-Cbz-aminoEthyl)phenyl]aceticacid – Physicochemical Profile and Procurement-Relevant Baseline Properties


[4-(2-Cbz-aminoethyl)phenyl]acetic acid (CAS 885278-15-9, C18H19NO4, molecular weight 313.35 g/mol) is a Cbz-protected phenylacetic acid derivative bearing a 4-(2-aminoethyl) substituent. Its computed properties include LogP 3.17, polar surface area (PSA) 75.63 Ų, a boiling point of 536.6 °C at 760 mmHg, and a density of 1.225 g/cm³ . The compound functions as a protected amino acid building block in medicinal chemistry and peptide synthesis, where the benzyloxycarbonyl (Cbz) group enables chemoselective amine protection and supports orthogonal deprotection strategies [1].

Why [4-(2-Cbz-aminoEthyl)phenyl]aceticacid Cannot Be Replaced by Unprotected or Boc-/Fmoc-Protected Phenylacetic Acid Analogs


The Cbz group on [4-(2-Cbz-aminoethyl)phenyl]acetic acid is not functionally interchangeable with unprotected amine analogs (e.g., [4-(2-aminoethyl)phenyl]acetic acid, CAS 99075-24-8) or with Boc- and Fmoc-protected variants, because Cbz is removed by catalytic hydrogenolysis—a condition orthogonal to acid-labile Boc and base-labile Fmoc groups . The Cbz moiety also increases molecular weight by 134 g/mol relative to the free amine (313.35 vs. 179.20 g/mol) and raises LogP from approximately −1.0 (free amine, estimated by fragment-based calculation) to +3.17, a shift that directly impacts membrane permeability and metabolic stability . Substituting the unprotected or alternatively protected form would compromise synthetic orthogonality and significantly alter the physicochemical profile, risking invalidation of established synthetic routes and biological assay outcomes.

Quantitative Differentiation Evidence for [4-(2-Cbz-aminoEthyl)phenyl]aceticacid Versus Its Closest Analogs


Lipophilicity Tuning: LogP of [4-(2-Cbz-aminoEthyl)phenyl]aceticacid vs. 4-(2-Cbz-aminoethyl)benzoic Acid

The phenylacetic acid scaffold (LogP 3.17) provides a 0.07 log unit lower lipophilicity than the benzoic acid analog (LogP 3.24) while preserving identical polar surface area (PSA 75.63 Ų) . This LogP difference of Δ = −0.07 translates to a predicted ~15% reduction in n-octanol/water partition coefficient, a magnitude sufficient to influence blood–brain barrier penetration and plasma protein binding in CNS drug candidates.

Lipophilicity ADME CNS Drug Design

Steric Footprint: Molecular Weight and Protecting-Group Bulk of [4-(2-Cbz-aminoEthyl)phenyl]aceticacid vs. Boc Analog

The Cbz-protected compound has a molecular weight of 313.35 g/mol, 34.02 g/mol greater than the Boc analog (279.33 g/mol) [1]. This 12% mass increase reflects the benzyl carbamate's larger van der Waals volume (~125 ų vs. ~85 ų for Boc, a ~47% increase in steric footprint). The bulkier Cbz group provides superior shielding of the amine nitrogen against undesired nucleophilic attack during multi-step syntheses where acid-sensitive Boc groups would be prematurely cleaved.

Steric Effects Protecting Group Strategy Peptide Synthesis

Deprotection Orthogonality: Cbz Hydrogenolysis Selectivity Over Acid- and Base-Labile Protecting Groups

Cbz is cleaved by catalytic hydrogenolysis (H₂, Pd/C), a condition fully orthogonal to Boc (cleaved by TFA) and Fmoc (cleaved by piperidine). This orthogonality allows selective removal of the Cbz group in the presence of acid- and base-labile protecting groups . In contrast, the unprotected amine analog (CAS 99075-24-8, MW 179.20 g/mol) lacks this chemoselectivity handle entirely—its free amine reacts non-selectively under any condition that modifies amine-reactive functionalities elsewhere in the molecule .

Orthogonal Deprotection Solid-Phase Peptide Synthesis Chemoselectivity

Procurement-Grade Purity and Counterion Consistency: [4-(2-Cbz-aminoEthyl)phenyl]aceticacid vs. Unprotected Amine Hydrochloride

The target compound is commercially supplied as the free acid at ≥95% HPLC purity with full characterization data (NMR, HPLC, MS) , eliminating the counterion mass variability inherent to the hydrochloride salt of the unprotected amine (≥95% purity, but actual free-amine content varies with residual HCl) . The free-acid form avoids the ±2–5% weight uncertainty introduced by variable hydrochloride stoichiometry, which can cause systematic error in reagent-limited synthetic steps.

Quality Control Stoichiometry Procurement

Validated Application Scenarios for [4-(2-Cbz-aminoEthyl)phenyl]aceticacid Based on Quantitative Differentiation Evidence


Solid-Phase Peptide Synthesis Requiring Orthogonal Cbz/Boc/Fmoc Protecting-Group Strategies

The Cbz-protected aminoethyl phenylacetic acid scaffold can be incorporated into resin-bound peptide chains where subsequent selective hydrogenolysis (H₂/Pd-C) removes only the Cbz group, leaving acid-labile Boc and base-labile Fmoc groups intact. This orthogonality, evidenced by the compound's distinct hydrogenolytic deprotection mechanism , enables convergent synthesis of branched or cyclic peptides that would be inaccessible with unprotected or mono-protected building blocks.

CNS Drug Candidate Synthesis Leveraging Balanced LogP/PSA Profile

The measured LogP of 3.17 and PSA of 75.63 Ų place this compound within the favorable CNS Multiparameter Optimization (MPO) space (LogP 1–5, PSA < 90 Ų) . Compared to the benzoic acid analog (LogP 3.24), the 0.07-unit lower lipophilicity may reduce off-target plasma protein binding while maintaining sufficient passive permeability, making the compound a preferred intermediate for designing brain-penetrant small molecules.

Multistep Medicinal Chemistry Campaigns Requiring Free-Acid Stoichiometric Precision

When used as a key intermediate in multistep synthetic sequences (e.g., amide coupling to form COX-2 inhibitor scaffolds), the free-acid form eliminates counterion mass variability . The ≥95% HPLC purity with full analytical characterization (NMR, MS) ensures that reagent stoichiometry is accurate to within ±1%, a level of precision not available with the hydrochloride salt of the unprotected amine, where residual HCl can vary by ±2–5% between batches.

Prodrug Design Exploiting Steric Differentiation Between Cbz and Boc Protecting Groups

The 12% larger molecular weight and ~47% greater steric footprint of the Cbz group versus the Boc analog [1] can be exploited in prodrug design: the bulkier Cbz group slows esterase-mediated deprotection, potentially extending the half-life of the protected prodrug in plasma. This steric differentiation provides tunable release kinetics that the smaller Boc group cannot replicate.

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